molecular formula C20H19N3O7S B2667272 2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate CAS No. 2034321-25-8

2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Cat. No.: B2667272
CAS No.: 2034321-25-8
M. Wt: 445.45
InChI Key: BZCCBIUHOYQWFD-UHFFFAOYSA-N
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Description

2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H19N3O7S and its molecular weight is 445.45. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis and Crystal Structure Analysis A study by Said et al. (2020) emphasized an eco-friendly microwave-assisted synthesis approach for producing derivatives closely related to the specified compound. This method enhances the synthesis process's efficiency, offering an environmentally friendly alternative to conventional methods. The study also provided detailed crystal structure analysis, supporting the compound's characterization through X-ray diffraction and highlighting its potential for further biological activity exploration (Said et al., 2020).

Electrochemical Synthesis for Arylthiobenzazoles Production Amani and Nematollahi (2012) described the electrochemical synthesis of arylthiobenzazoles by electrochemical oxidation of a precursor compound resembling the target molecule. This process underscores the compound's utility in facilitating Michael addition reactions, which are pivotal in organic synthesis for constructing complex molecules (Amani & Nematollahi, 2012).

Biological Activity of Related Compounds Research by Oleshchuk et al. (2019) on derivatives of the compound revealed notable analgesic and antibacterial activities. This finding suggests that the core structure of the compound, when modified, has the potential for developing new pharmaceutical agents with specific therapeutic effects (Oleshchuk et al., 2019).

Design and Synthesis for Antimicrobial Activities Another study focused on the design and synthesis of azole derivatives starting from furan-2-carbohydrazide, which is structurally related to the target compound. The synthesized compounds exhibited antimicrobial activities, indicating the potential for developing novel antimicrobial agents (Başoğlu et al., 2013).

Anticancer Agent Development Murty et al. (2013) synthesized a series of compounds coupling piperazinyl benzothiazole/benzoxazole with 1,3,4-oxadiazole-2-thiol, demonstrating significant cytotoxic activity against various human cancer cell lines. This research highlights the compound's relevance in developing new anticancer agents (Murty et al., 2013).

Properties

IUPAC Name

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S.C2H2O4/c22-14(15-5-3-11-24-15)12-20-7-9-21(10-8-20)18(23)17-19-13-4-1-2-6-16(13)25-17;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCCBIUHOYQWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)C3=NC4=CC=CC=C4S3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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